molecular formula C16H23N3O B11760230 [(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11760230
M. Wt: 273.37 g/mol
InChI Key: NKFPRJIANJTASX-UHFFFAOYSA-N
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Description

[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of an ethoxyphenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-ethyl-3-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pyrazolyl group is known to interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds that contain pyrazole or ethoxyphenyl groups:

    [(4-methoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    [(4-ethoxyphenyl)methyl][(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]amine: Contains a phenyl group on the pyrazole ring, which can influence its chemical properties and interactions with biological targets.

    [(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]amine: Variation in the position of the substituent on the pyrazole ring, which can alter its chemical behavior and biological effects.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C16H23N3O/c1-4-19-12-15(13(3)18-19)11-17-10-14-6-8-16(9-7-14)20-5-2/h6-9,12,17H,4-5,10-11H2,1-3H3

InChI Key

NKFPRJIANJTASX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)OCC

Origin of Product

United States

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